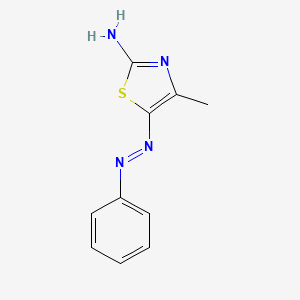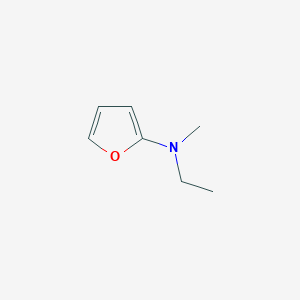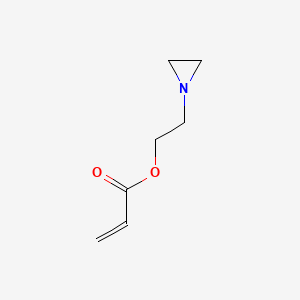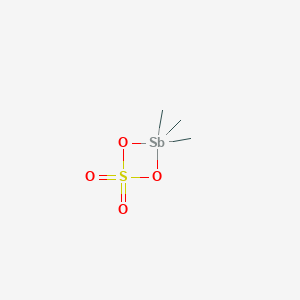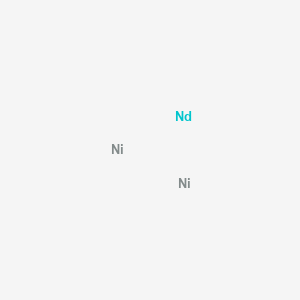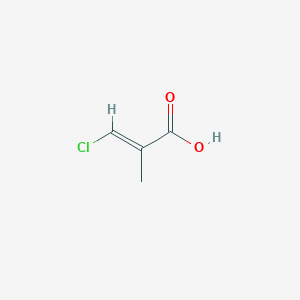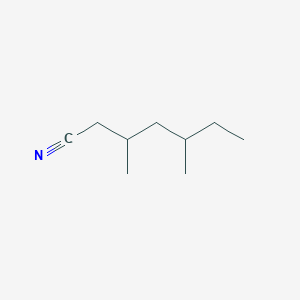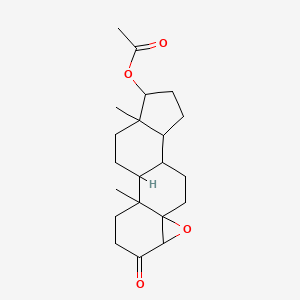
Hafnium--platinum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium–platinum (1/1) is a binary intermetallic compound composed of hafnium and platinum in equal atomic proportions. This compound is part of a class of materials known for their high cohesive energies and stability, particularly at elevated temperatures. The unique properties of hafnium–platinum (1/1) make it a subject of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hafnium–platinum (1/1) can be synthesized through arc-melting techniques. In this method, hafnium and platinum are melted together in a 50% argon-helium atmosphere to ensure minimal contamination and oxidation. The melting losses are typically less than 1%, and energy-dispersive spectroscopy (EDS) is used to confirm the composition of the resulting alloy .
Industrial Production Methods: The industrial production of hafnium–platinum (1/1) involves the use of high-purity starting materials, such as platinum sheets of 99.9% purity and iodide process hafnium containing minimal impurities. The process is carried out at temperatures up to 1690°C, ensuring the formation of a stable intermetallic compound .
Análisis De Reacciones Químicas
Types of Reactions: Hafnium–platinum (1/1) primarily undergoes oxidation and reduction reactions. At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon to form various compounds . The compound also exhibits displacive transformations at lower temperatures, similar to other intermetallic compounds like Zr3Pt4 .
Common Reagents and Conditions: Common reagents for reactions involving hafnium–platinum (1/1) include halogens (e.g., fluorine, chlorine, bromine, iodine) and oxygen. These reactions typically occur at elevated temperatures to facilitate the formation of hafnium tetrahalides and oxides .
Major Products: The major products formed from reactions involving hafnium–platinum (1/1) include hafnium tetrahalides (HfF4, HfCl4, HfBr4, HfI4) and hafnium dioxide (HfO2). These products are significant due to their applications in various industrial processes .
Aplicaciones Científicas De Investigación
Hafnium–platinum (1/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Mecanismo De Acción
The mechanism of action of hafnium–platinum (1/1) in its various applications involves its ability to form stable intermetallic bonds and undergo displacive transformations. In anticancer therapies, the platinum component of the compound interacts with DNA, causing cross-linking and inhibiting cell division . In industrial applications, the compound’s high cohesive energy and stability at elevated temperatures contribute to its effectiveness in enhancing the performance of electronic devices .
Comparación Con Compuestos Similares
Hafnium–platinum (1/1) can be compared to other similar intermetallic compounds, such as:
Zirconium–platinum (1/1): Similar to hafnium–platinum (1/1), this compound exhibits high stability and cohesive energy.
Titanium–platinum (1/1): This compound is known for its shape memory effects and pseudoelasticity, which are not as pronounced in hafnium–platinum (1/1).
Nickel–titanium (1/1): Widely known for its shape memory properties, this compound is used in various commercial applications.
Propiedades
Número CAS |
12162-19-5 |
|---|---|
Fórmula molecular |
HfPt |
Peso molecular |
373.57 g/mol |
Nombre IUPAC |
hafnium;platinum |
InChI |
InChI=1S/Hf.Pt |
Clave InChI |
YSRTYGAPXLZBBA-UHFFFAOYSA-N |
SMILES canónico |
[Hf].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
